



UPLC-Q-TOF-MS/MS method for Dihydroprehelminthosporol analysis

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Compound of Interest		
Compound Name:	Dihydroprehelminthosporol	
Cat. No.:	B1163470	Get Quote

An advanced UPLC-Q-TOF-MS/MS method has been developed for the sensitive and selective analysis of **Dihydroprehelminthosporol**, a secondary metabolite of fungal origin. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of fungal metabolites. The methodology leverages the high resolution and accuracy of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combined with the superior separation efficiency of Ultra-Performance Liquid Chromatography (UPLC) to achieve high-quality quantitative and qualitative data.

This document outlines the complete workflow, from sample preparation to data acquisition and analysis, and serves as a practical guide for implementing this method in a laboratory setting. The provided protocols and data are intended to support research in natural product discovery, mycotoxin analysis, and related fields.

Application Notes

Introduction

Dihydroprehelminthosporol belongs to the diverse group of secondary metabolites produced by various fungal species. The study of such compounds is crucial for understanding their biological activities, potential toxicity, and therapeutic applications. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) offers a powerful analytical tool for this purpose.[1][2] This technique provides high-resolution separation, accurate mass measurement, and fragmentation data, enabling confident identification and quantification of target analytes in complex matrices.[3][4]



Principle of the Method

The method involves the extraction of **Dihydroprehelminthosporol** from the sample matrix, followed by chromatographic separation on a UPLC system. The analyte is then ionized, typically using electrospray ionization (ESI), and analyzed by a Q-TOF mass spectrometer. The Q-TOF instrument provides high-resolution full-scan mass spectra for accurate mass determination of the precursor ion and MS/MS spectra for structural elucidation through fragmentation analysis.[3][5][6]

Application Areas

- Natural product chemistry: Isolation and characterization of novel fungal metabolites.
- Food safety: Detection and quantification of mycotoxins in food and feed.[7]
- Pharmacology and Toxicology: In vitro and in vivo metabolism and pharmacokinetic studies.
- Environmental science: Monitoring of fungal contaminants in various environmental samples.

Experimental Protocols

1. Sample Preparation (Fungal Culture Extract)

A robust sample preparation protocol is essential for accurate and reproducible results, aiming to efficiently extract the analyte while minimizing matrix interference.[9]

- Materials:
 - Fungal culture grown on a suitable medium (e.g., Potato Dextrose Agar).
 - Ethyl acetate (HPLC grade).
 - Methanol (HPLC grade).
 - Anhydrous sodium sulfate.
 - 0.22 μm syringe filters.



Procedure:

- Excise agar plugs from the fungal culture plate.
- Perform a two-step solvent extraction: first with ethyl acetate containing 1% formic acid,
 followed by a second extraction with isopropanol or acetonitrile.[10]
- Combine the extracts and dry them over anhydrous sodium sulfate to remove residual water.[9]
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in methanol.[10]
- Filter the reconstituted extract through a 0.22 μm syringe filter prior to UPLC injection.[10]

2. UPLC-Q-TOF-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

- UPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
- Q-TOF Mass Spectrometer (e.g., Agilent 6500 series, Sciex ZenoTOF).

• UPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) is commonly used for the separation of mycotoxins.[10]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[11][12]
- Mobile Phase B: Methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.[10]
- Injection Volume: 5 μL.[13]



- Column Temperature: 40 °C.[7][13]
- Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute compounds with increasing hydrophobicity.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for mycotoxin analysis.[3][7]
 - Scan Mode: Full scan MS and targeted MS/MS.
 - Mass Range: m/z 100-1000.[10]
 - Source Temperature: 300 °C.[7]
 - Gas Flow (Nebulizer): 2 L/min.[7]
 - Collision Energy (CE): A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation for structural confirmation.

Data Presentation

The following tables summarize illustrative quantitative data for the analysis of **Dihydroprehelminthosporol**. These values are representative of what can be expected from a validated UPLC-Q-TOF-MS/MS method.

Table 1: Chromatographic and Mass Spectrometric Parameters for **Dihydroprehelminthosporol**.

Parameter	Value
Retention Time (RT)	Analyte-specific, to be determined experimentally
Precursor Ion ([M+H]+)	To be determined based on the chemical formula
Key Fragment Ions	To be determined from MS/MS experiments



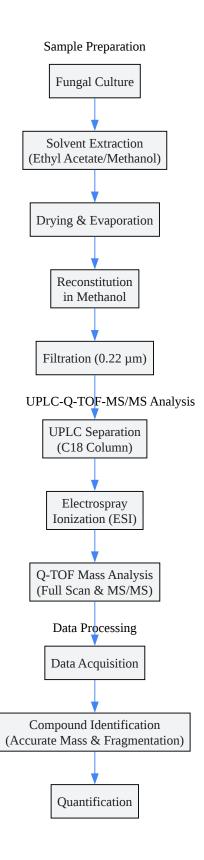
Table 2: Method Performance Characteristics (Illustrative).

Parameter	Value
Linearity (R²)	> 0.99
Limit of Detection (LOD)	0.1 - 1.5 ng/mL[3]
Limit of Quantification (LOQ)	0.3 - 5 ng/mL[3]
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85 - 115%
Matrix Effect	To be evaluated using matrix-matched standards[13]

Visualizations

Experimental Workflow Diagram





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Caption: Workflow for **Dihydroprehelminthosporol** analysis.



Logical Relationship Diagram of the UPLC-Q-TOF-MS/MS Technique



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Caption: Principle of UPLC-Q-TOF-MS/MS instrumentation.

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